(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-4-26-21-11-16(6-8-20(21)25)10-18(12-23)22-24-19(13-27-22)17-7-5-14(2)15(3)9-17/h5-11,13,25H,4H2,1-3H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXQBHGVUVDRX-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, an acrylonitrile group, and a phenolic moiety, which contribute to its diverse pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile. Its chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2OS |
| Molecular Weight | 398.51 g/mol |
| CAS Number | 476673-92-4 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring is known for its electron-withdrawing properties, which enhance the compound's reactivity and binding affinity to specific enzymes and receptors. The acrylonitrile group may contribute to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to receptors that regulate cell growth and differentiation.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile have shown effectiveness against various cancer cell lines:
| Study | Compound Tested | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 12.5 | |
| Thiazole Derivative B | HeLa (Cervical Cancer) | 8.0 |
These studies suggest that modifications to the thiazole structure can enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. A study found that certain thiazole compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This indicates the potential application of these compounds in developing new antimicrobial agents.
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested for their efficacy against Plasmodium falciparum. Modifications in the N-aryl amide group significantly improved antimalarial potency while reducing cytotoxicity in HepG2 cell lines .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their activity against Leishmania infantum. Compounds showed promising results with low toxicity towards mammalian cells and significant reductions in parasite survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylonitrile derivatives with thiazole or aryl substituents are widely studied for their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Substituent Effects
Physicochemical and Electronic Properties
- Hydrogen Bonding : The hydroxyl group in the 4-position enables stronger hydrogen bonding than chloro or nitro substituents, aiding target binding .
- Electron Effects : Electron-donating groups (e.g., ethoxy, dimethyl) stabilize the acrylonitrile system, whereas electron-withdrawing groups (e.g., nitro, Cl) increase reactivity .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Ethoxy and dimethyl groups may enhance blood-brain barrier penetration, making the compound a candidate for neurodegenerative disease research .
- Thermodynamic Stability : The (E)-configuration is favored in analogous compounds, as confirmed by X-ray crystallography .
- Limitations : Lack of direct biological data for the target compound necessitates further in vitro testing to validate hypothesized activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazole-containing acrylonitrile derivatives like (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile?
- Methodological Answer : A widely used approach involves condensation reactions between aromatic aldehydes and thiazolidinones. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile can react with substituted benzaldehydes under basic conditions to form acrylonitrile derivatives. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., piperidine) is critical for achieving high yields. Side reactions, such as isomerization or polymerization, require careful temperature control (typically 60–80°C) .
Q. How is the stereochemical configuration (E/Z) of acrylonitrile derivatives confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For instance, in structurally similar compounds like (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, SC-XRD revealed a dihedral angle of 8.2° between the thiazole and phenyl rings, confirming the Z-configuration via torsion angle analysis. NMR coupling constants (J ≈ 12–16 Hz for trans-configuration) provide complementary evidence .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- FT-IR : Confirms nitrile (C≡N) stretches (~2220 cm⁻¹) and hydroxyl (O–H) vibrations (~3400 cm⁻¹).
- 1H/13C NMR : Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃N₂O₂S requires m/z 407.1431) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate factors like stoichiometry, solvent polarity, and reaction time. For example, a central composite design revealed that a 1:1.2 molar ratio of aldehyde to thiazole precursor in DMF at 70°C maximizes yield (85–90%). Purification via column chromatography (silica gel, hexane/EtOAc 7:3) ensures >95% purity .
Q. What strategies resolve contradictions in reported biological activity data for similar acrylonitrile derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent interference). Standardize protocols using:
- Positive controls : Reference compounds with well-characterized activity (e.g., doxorubicin for cytotoxicity).
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility.
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) to validate mechanistic hypotheses .
Q. How does computational modeling (e.g., DFT) enhance understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For example, a HOMO energy of −5.8 eV indicates electron donation from the ethoxyphenyl group, while a LUMO of −2.3 eV suggests electrophilic attack at the nitrile moiety. Solvent effects (PCM model) refine dipole moment calculations .
Q. What experimental designs assess environmental stability and degradation pathways of this compound?
- Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV light, 365 nm). LC-MS/MS identifies degradation products, such as hydroxylated derivatives or thiazole ring-opening metabolites. QSAR models predict eco-toxicity endpoints (e.g., LC₅₀ for Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
